4-(4-fluorophenyl)-1H-imidazole; nitric acid
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1H-imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.HNO3/c10-8-3-1-7(2-4-8)9-5-11-6-12-9;2-1(3)4/h1-6H,(H,11,12);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZHILDETKSYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)F.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1H-imidazole typically involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the fluorophenyl group.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially antifungal and anti-inflammatory agents. Its structural features allow for the modification of existing drug frameworks to enhance therapeutic efficacy and reduce side effects .
Case Study: Anticancer Agents
Research has shown that derivatives of 4-(4-fluorophenyl)-1H-imidazole exhibit promising anticancer properties. For example, compounds synthesized from this imidazole have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxicity.
Biological Research
Enzyme Inhibition Studies
4-(4-Fluorophenyl)-1H-imidazole; nitric acid has been investigated for its potential as an enzyme inhibitor. Studies focus on its interaction with specific enzymes involved in inflammation and cancer pathways. The compound's ability to modulate enzyme activity makes it a valuable tool for understanding disease mechanisms .
Material Science
Development of Novel Materials
The compound is explored for its potential in creating materials with unique electronic properties. These materials are beneficial for developing sensors and electronic devices. For instance, research indicates that imidazole derivatives can be used to create conductive polymers with enhanced stability and performance .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, 4-(4-fluorophenyl)-1H-imidazole is being used to formulate effective pesticides and herbicides. Its ability to interact with biological targets allows for the development of agrochemicals that can control pests while minimizing environmental impact .
Diagnostic Tools
Enhancing Diagnostic Agents
This compound is being investigated for its role in improving the efficacy of diagnostic agents, particularly in imaging techniques. The incorporation of 4-(4-fluorophenyl)-1H-imidazole into diagnostic formulations can enhance specificity and sensitivity in detecting diseases .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | MIC (µg/mL) | Gram-negative | Gram-positive |
|---|---|---|---|
| 4a | 125 | E. coli | S. aureus |
| 4h | 31 | P. aeruginosa | B. subtilis |
| Amikacin | 2.44 | 9.77 | 9.77 |
Table shows the Minimum Inhibitory Concentration (MIC) values for various compounds derived from imidazole .
Table 2: Anti-tubercular Activity
| Compound | R | Inhibition % |
|---|---|---|
| 71a | H | 9 |
| 71d | Cl | 50 |
| Rifampicin | - | >98 |
Table indicates the percentage inhibition against Mycobacterium tuberculosis for various compounds .
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1H-imidazole; nitric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. This combination allows the compound to modulate the activity of its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
p38 MAPK Inhibitors
Derivatives of 4-(4-fluorophenyl)-1H-imidazole are prominent in kinase inhibition. Key examples include:
Key Findings :
- The methylsulfinyl group in SB203580 enhances isoform selectivity, while the hydroxyphenyl in SB202190 may contribute to off-target effects on JNK2 .
Benzimidazole Derivatives
Benzimidazoles with 4-fluorophenyl substituents exhibit distinct metabolic and structural properties:
Key Findings :
- The acetic acid side chain in Compound 6 improves solubility but reduces yield compared to the parent benzimidazole .
- Fluorine’s electron-withdrawing effect enhances binding affinity in enzyme assays, as seen in malaria-related inhibitor studies .
Fluorinated ZIF Ligands
In materials science, fluorinated imidazoles modulate ZIF properties:
Biological Activity
4-(4-Fluorophenyl)-1H-imidazole, often referred to in conjunction with nitric acid, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C10H8FN3O2
- Molecular Weight : 219.19 g/mol
- CAS Number : 1221724-61-3
Research indicates that 4-(4-fluorophenyl)-1H-imidazole acts primarily as an inhibitor of various enzymes and receptors. Notably, it has been studied for its effects on:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a crucial role in immune regulation and is a target for cancer therapy. The compound has been shown to bind to the heme iron within IDO, leading to noncompetitive inhibition .
- Tropomyosin receptor kinases (Trk) : Similar compounds have demonstrated the ability to inhibit Trk receptors, which are involved in cell proliferation and survival pathways.
Biological Activity Overview
The biological activity of 4-(4-fluorophenyl)-1H-imidazole is summarized in the following table:
Case Studies and Research Findings
- Inhibition of IDO :
- Anticancer Activity :
- GABA-A Receptor Modulation :
Pharmacokinetics
Pharmacokinetic studies have indicated that 4-(4-fluorophenyl)-1H-imidazole possesses favorable properties such as:
- Plasma Stability : The compound exhibits good plasma stability with low inhibitory activity against cytochrome P450 isoforms, minimizing potential drug-drug interactions.
- Metabolic Pathways : The main metabolic pathways involve hydroxylation and other modifications that enhance its pharmacological profile while maintaining efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-1H-imidazole derivatives, and what analytical methods validate their purity?
The synthesis of 4-(4-fluorophenyl)-1H-imidazole derivatives typically involves multi-step condensation reactions. For example, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is synthesized via the reaction of benzil, 4-fluoroaniline, and ammonium acetate in glacial acetic acid under reflux, yielding a white solid (m.p. 193–194°C) . Purity is validated using IR spectroscopy (NH stretch at ~3379 cm⁻¹, C-F absorption at ~1173 cm⁻¹) and ¹H NMR (aromatic proton signals at δ 7.08–7.99 ppm and NH resonance at δ 12.76 ppm) . High-performance liquid chromatography (HPLC) with ≥90% purity thresholds is recommended for quality control .
Q. How does the introduction of a 4-fluorophenyl group influence the biological activity of imidazole derivatives in primary screening assays?
The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, improving cell permeability and target engagement. For instance, derivatives like 4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole (PD169316) exhibit potent kinase inhibition (Ki = 2–4 nM for Cdk2/9) due to fluorine’s electron-withdrawing effects, which stabilize ligand-receptor interactions . Primary screening should include ATP-competitive kinase assays (e.g., Calbiochem’s protocols) and cytotoxicity profiling in HEK293 or HeLa cells to assess selectivity .
Advanced Research Questions
Q. How do structural modifications at the 2- and 5-positions of 4-(4-fluorophenyl)-1H-imidazole influence p38 MAPK inhibitory potency?
Substitutions at the 2- and 5-positions critically modulate binding affinity. For example:
- 2-Position : A 4-methylsulfonylphenyl group (SB203580) increases selectivity for p38 MAPK (IC₅₀ = 30 nM) by forming hydrogen bonds with the kinase’s hinge region .
- 5-Position : A 4-pyridyl group (SB202190) enhances solubility and interaction with hydrophobic pockets, reducing off-target effects .
Structure-activity relationship (SAR) studies should employ molecular docking (e.g., AutoDock Vina) and alanine-scanning mutagenesis to validate binding modes .
Q. What methodological approaches resolve contradictions in reported inhibitory concentrations (IC₅₀) of 4-(4-fluorophenyl)-1H-imidazole derivatives across kinase assays?
Discrepancies in IC₅₀ values (e.g., PD169316’s Ki = 2 nM vs. SB203580’s IC₅₀ = 30 nM) arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To standardize results:
- Use homogeneous time-resolved fluorescence (HTRF) assays with fixed ATP levels (e.g., 10 µM) .
- Validate inhibition in cell-based models (e.g., TNF-α suppression in macrophages for p38 MAPK inhibitors) .
- Cross-reference with crystallographic data (e.g., PDB entries 1OUK for SB203580-p38 complexes) to confirm binding poses .
Q. What experimental evidence supports the antiviral mechanism of 4-(4-fluorophenyl)-1H-imidazole derivatives against human cytomegalovirus (HCMV)?
Derivatives like 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole inhibit HCMV DNA replication by targeting the viral DNA polymerase processivity factor. Key evidence includes:
Q. What methodological considerations are critical when incorporating 4-(4-fluorophenyl)-1H-imidazole into fluorinated zeolitic-imidazolate frameworks (ZIFs) for mechanical energy storage?
Fluorinated ZIFs synthesized with 4-(4-fluorophenyl)-1H-imidazole (FImz) as a dopant linker exhibit enhanced mechanical resilience due to fluorine’s electronegativity. Key steps include:
- Solvothermal synthesis : Combine Zn(NO₃)₂, FImz, and 2-methylimidazole in DMF at 120°C for 48 hours .
- Characterization : Use powder XRD to confirm ZIF-8 topology and nanoindentation to measure Young’s modulus (e.g., 3.4 GPa for 10% FImz-doped ZIFs) .
- Energy storage testing : Perform cyclic compression tests (≥1,000 cycles) to assess hysteresis loss .
Q. How can researchers address conflicting data on the role of nitric acid in stabilizing 4-(4-fluorophenyl)-1H-imidazole salts during crystallographic studies?
Nitric acid counterions can influence crystal packing and stability. To resolve contradictions:
- Salt screening : Co-crystallize the imidazole core with HNO₃, HCl, or H₂SO₄ under varied pH (4–7) .
- SHELX refinement : Use SHELXL for high-resolution (<1.0 Å) structure determination, focusing on hydrogen-bond networks involving NO₃⁻ .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to assess salt stability (e.g., HNO₃ salts decompose at ~200°C vs. ~180°C for HCl salts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
